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Compound of Interest

Compound Name: 4-(Pyridin-4-ylsulfanyl)phenol
CAS No.: 64557-73-9
Cat. No.: B2855239

Get Quote

Part 1: Executive Summary & Chemical Identity
Critical Identity Verification (Safety & Procurement
Warning)

A ATTENTION RESEARCHERS: A significant discrepancy exists in public chemical databases
regarding the CAS number provided in the request (55489-15-1).

o Database Conflict: Many major vendors (e.g., BLDPharm, Apollo Scientific) associate CAS
55489-15-1 with 5-Ethoxy-2-mercaptobenzimidazole.

¢ Target Molecule: This guide focuses exclusively on the textual topic requested: 4-(Pyridin-4-
ylsulfanyl)phenol.

¢ Action: When ordering, ignore the CAS number and search by structure or chemical name to
ensure you receive the correct pyridine-thioether scaffold.

The "Push-Pull" Scaffold
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4-(Pyridin-4-ylsulfanyl)phenol represents a "privileged scaffold" in organic synthesis,
characterized by a unique electronic "push-pull" system. It features an electron-rich phenol ring
linked via a sulfur atom to an electron-deficient pyridine ring.

Feature Chemical Role Application Domain

Handle for PROTAC linkers,
Phenolic -OH Nucleophile / Anchor ether formation, and MOF strut

construction.

Metabolic stability (vs. ethers),
Thioether (-S-) Flexible Linker bond angle modulation, redox-

active site.

Kinase hinge binding, metal
coordination (
Pyridine Nitrogen H-Bond Acceptor / Ligand

), pH-sensitive solubility.

Part 2: Synthetic Protocols
Protocol A: De Novo Synthesis (SNAr Coupling)

Use this protocol if the commercial building block is unavailable or requires high-purity re-
synthesis.

Mechanism: Nucleophilic Aromatic Substitution (

). The thiolate anion of 4-mercaptophenol attacks the electron-deficient 4-position of the
pyridine ring.

Reagents:
e 4-Chloropyridine hydrochloride (1.0 equiv)
e 4-Mercaptophenol (1.1 equiv)

o Potassium Carbonate (
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) (2.5 equiv)
e Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)
Step-by-Step Methodology:

e Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
mercaptophenol (1.1 equiv) in DMF (0.5 M concentration).

e Deprotonation: Add

(2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may
darken as the thiolate forms.

o Expert Insight: We use excess base to neutralize the HCI salt of the pyridine starting
material and deprotonate the thiol.

» Addition: Add 4-chloropyridine hydrochloride (1.0 equiv) slowly.
e Reaction: Heat the mixture to 80-90°C under an inert atmosphere (

or Ar) for 4-6 hours.

o Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product typically runs lower
than the thiol but higher than the pyridine salt.

o Work-up:
o Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).
o Adjust pH to ~6—7 using dilute HCI. The product often precipitates as an off-white solid.

o Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine,
dry over

, and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Gradient: O
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5% MeOH in DCM).

Protocol B: -Alkylation (Derivatization)

The primary use of this building block is to attach it to a larger drug scaffold via the phenol.
Reagents:
e 4-(Pyridin-4-ylsulfanyl)phenol (1.0 equiv)
 Alkyl Halide (R-X) (1.1 equiv)
e Cesium Carbonate (
) (1.5 equiv)
o Solvent: Acetonitrile (ACN) or DMF
Methodology:
 Dissolve the phenol building block in ACN.
e Add

. Stir for 10 mins.

o Why Cesium? The "Cesium Effect" improves solubility in organic solvents and enhances
the nucleophilicity of the phenoxide oxygen, reducing

- VS

-alkylation competition.
o Add the Alkyl Halide.[2] Heat to reflux (for chlorides) or 60°C (for bromides/iodides).

e Monitor consumption of the phenol.[3]

Part 3: Strategic Applications & Workflows
Medicinal Chemistry: Kinase Inhibitor Design
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This scaffold is a bioisostere for the diaryl ether moiety found in drugs like Cabozantinib (c-
Met/VEGFR2 inhibitor).

» Advantage: The thioether (-S-) linkage is more lipophilic than the ether (-O-) and alters the
bond angle between rings, potentially accessing different pockets in the ATP-binding site.

o Metabolic Note: The sulfur atom is susceptible to oxidation (Sulfoxide/Sulfone) by CYP450
enzymes. This can be used deliberately to create prodrugs or active metabolites.

Materials Science: Coordination Polymers (MOFs)

The "V-shape" geometry (approx. 100-110° at the sulfur) allows this molecule to act as a bent
ditopic ligand.

e Binding Mode: The Pyridine N binds soft metals (

), while the Phenol O (deprotonated) can bridge hard metals (

) or form hydrogen-bonded networks.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this single building block diverges into three distinct
material classes.
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R-X, Cs2C0O3 Drug Candidates
(O-Alkylation) (Kinase Inhibitors)
4-(Pyridin-4-ylsulfanyl)phenol mCPBA or H202 Sulfoxides/Sulfones
(Core Scaffold) (Oxidation) (Metabolic Probes)
Metal Salts (Ag+, Zn2+)
(Self-Assembly)

Click to download full resolution via product page

Coordination Polymers
(MOFs / LEDs)

Caption: Divergent synthetic utility of the scaffold. The phenolic handle allows drug
derivatization (Blue), while the sulfur core allows redox tuning (Red), and the pyridine nitrogen
facilitates polymer assembly (Green).

Part 4: Handling & Stability C

Parameter Specification / Advice

Store at 2—-8°C under inert gas (Argon
Storage recommended). Sulfur is prone to slow oxidation

in air.

Soluble in DMSO, DMF, MeOH. Sparingly

Solubility ]
soluble in water/DCM.
K Phenol ~9.5; Pyridine conjugate acid ~5.2.
a
P (Zwitterionic character is minimal but possible).
o Treat as a standard toxic phenol/pyridine
Toxicity

derivative. Irritant to eyes/skin.

Part 5: References

e PubChem. "4-(Pyridin-4-ylsulfanyl)phenol Compound Summary." National Library of
Medicine. [Link]
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e Velazquez, A. M., et al. (2005).[3] "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol."
Molbank, M400.[3] (Demonstrates analogous phenolic/thioether synthesis protocols). [Link]

[4]

o Krystof, V., et al. (2024).[5] "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole
derivatives as novel FLT3-ITD inhibitors." European Journal of Medicinal Chemistry.
(Contextualizes the use of heteroaryl-thioether scaffolds in kinase inhibition). [Link]

e Dong, Y., et al. (2009). "Coordination polymers with thioethers: Synthesis and crystal
structure." PMC - NIH. (Validates the use of pyridyl-thioethers in MOF construction). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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